N,N,3-trimethylazetidin-3-amine
Description
The study of heterocyclic compounds is a cornerstone of organic chemistry, and among these, strained ring systems often exhibit unique reactivity and utility. N,N,3-trimethylazetidin-3-amine belongs to the family of azetidines, which are four-membered nitrogen-containing heterocycles. rsc.org Its structure is characterized by an azetidine (B1206935) ring substituted at the 3-position with both a methyl group and a dimethylamino group.
Table 1: Chemical Identity of this compound
| Property | Value |
|---|---|
| CAS Number | 149696-13-9 |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| Synonyms | N,N,3-trimethyl-3-azetidinamine |
Data sourced from bldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N,3-trimethylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6(8(2)3)4-7-5-6/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGCXQDQYRDQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564720 | |
| Record name | N,N,3-Trimethylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149696-13-9 | |
| Record name | N,N,3-Trimethylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for N,n,3 Trimethylazetidin 3 Amine and Azetidine Scaffolds
Strategies for Azetidine (B1206935) Ring Formation
The construction of the strained azetidine ring requires specialized synthetic strategies to overcome the inherent ring strain. Over the years, chemists have developed a diverse toolbox of reactions to access this valuable heterocyclic system. These methods can be broadly categorized into intramolecular cyclizations, cycloaddition reactions, and, more recently, C-H activation approaches.
Intramolecular Cyclization Approaches
Intramolecular cyclization, where a pre-functionalized linear substrate undergoes ring closure, remains one of the most common and reliable methods for synthesizing azetidines. This strategy often involves the formation of a carbon-nitrogen bond through nucleophilic substitution.
The intramolecular aminolysis of epoxides presents an effective method for constructing substituted azetidines. This approach involves the ring-opening of an epoxide by a tethered amine nucleophile. Recent research has demonstrated that Lewis acids can catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. ugent.benih.govdntb.gov.uaresearchgate.netmdpi.com For instance, the use of lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) as a catalyst has proven effective, even with substrates containing acid-sensitive functional groups. ugent.benih.govdntb.gov.uaresearchgate.netmdpi.com This methodology offers a pathway to azetidines with adjacent functional groups, which can serve as valuable scaffolds for further chemical modifications. nih.gov
While the direct synthesis of N,N,3-trimethylazetidin-3-amine via this method is not explicitly documented, a plausible route could involve a suitably substituted epoxy amine precursor.
Harnessing the energy stored in strained molecules provides a powerful driving force for chemical transformations. In the context of azetidine synthesis, strain-release strategies often employ highly strained bicyclic precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs). These compounds can undergo ring-opening reactions with various nucleophiles and electrophiles to generate functionalized azetidines. rsc.orgthieme-connect.comnih.govsioc-journal.cn
A notable example is the multicomponent reaction involving the ugent.beresearchgate.net-Brook rearrangement of an azabicyclo[1.1.0]butyl-lithium species, driven by strain release, to produce substituted azetidines. nih.gov This modular approach allows for the sequential introduction of different electrophilic partners, offering a high degree of diversity in the final products. nih.gov While not directly applied to this compound, this strategy highlights the potential for creating complex azetidine structures from simple, strained precursors.
Table 1: Strain-Release Synthesis of 3-Substituted Azetidines
| Precursor | Reagents | Product | Yield (%) | Reference |
| 1-Azabicyclo[1.1.0]butane | Organometal reagents, Cu(OTf)₂ | Bis-functionalized azetidines | Varies | semanticscholar.org |
| Azabicyclo[1.1.0]butyl-lithium | Acyl silanes, Electrophiles | 1,3,3-Trisubstituted azetidines | Varies | nih.gov |
| Azabicyclo[1.1.0]butanes | Sulfonyl imines, Photosensitizer | Difunctionalized azetidines | High | rsc.org |
Radical cyclizations offer an alternative to ionic pathways for ring construction, often proceeding under mild conditions and tolerating a wide range of functional groups. The 4-exo-dig radical cyclization of ynamides has emerged as a novel and efficient method for the synthesis of azetidines. nih.govresearchgate.netmdpi.comresearchgate.netvulcanchem.com This process can be catalyzed by copper complexes under visible light irradiation. nih.govmdpi.comresearchgate.netvulcanchem.com
The regioselectivity of the cyclization is a key aspect, with the 4-exo-dig pathway being favored kinetically to produce the four-membered ring, as opposed to the thermodynamically more stable five-membered ring that would result from a 5-endo-dig cyclization. researchgate.net This methodology has been successfully applied to generate polysubstituted azetidines. researchgate.net
Cycloaddition Reactions for Four-Membered Ring Construction
Cycloaddition reactions, particularly [2+2] cycloadditions, provide a convergent and atom-economical approach to the azetidine core. The Staudinger synthesis, involving the reaction of a ketene (B1206846) with an imine, is a classic example that has been updated with modern catalytic systems. google.com
More recently, photochemical [2+2] cycloadditions, such as the aza Paternò-Büchi reaction, have gained prominence. thieme-connect.comgoogle.combohrium.com These reactions typically involve the photoexcitation of an imine or an alkene, followed by cycloaddition to form the azetidine ring. Visible-light-mediated protocols using photocatalysts have made these reactions more accessible and applicable to a broader range of substrates, including acyclic imines. thieme-connect.combohrium.com While powerful for creating substituted azetidines, the specific synthesis of a trisubstituted azetidine like this compound via this route would require carefully designed precursors.
Table 2: Examples of Cycloaddition Reactions for Azetidine Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| Staudinger [2+2] Cycloaddition | Ketene, Imine | Tertiary amine | 2-Azetidinones | google.com |
| Aza Paternò-Büchi [2+2] Photocycloaddition | Cyclic Oxime, Alkene | Ir(III) photocatalyst, visible light | Functionalized azetidines | thieme-connect.combohrium.com |
| [3+1] Cycloaddition | Imido-sulfur ylides, Enoldiazoacetates | Copper catalyst | Tetrasubstituted 2-azetines | google.com |
C-H Activation and Coupling Reactions in Azetidine Synthesis
The direct functionalization of carbon-hydrogen (C-H) bonds represents a major advancement in synthetic chemistry, offering a more efficient and atom-economical way to construct complex molecules. Palladium-catalyzed intramolecular C(sp³)-H amination has been successfully employed for the synthesis of azetidines from picolinamide-protected amine substrates. researchgate.net This method allows for the conversion of a γ-C(sp³)-H bond into a C-N bond, forming the azetidine ring with high diastereoselectivity. researchgate.net
While this approach is powerful for creating the core azetidine structure, the introduction of multiple substituents, as in this compound, would likely require a multi-step sequence involving the initial formation of a simpler azetidine followed by subsequent functionalization.
A plausible synthetic route to This compound would likely involve the synthesis of a 3-bromo-3-methylazetidine intermediate. ugent.bersc.org This key intermediate can be prepared through the thermal isomerization of a 2-bromomethyl-2-methylaziridine. ugent.be Subsequent nucleophilic substitution of the bromide with dimethylamine (B145610) would yield the desired tertiary amine at the C3 position. The final N-methylation of the azetidine ring, if not already accomplished in the precursor, can be achieved through standard methods such as the Eschweiler-Clarke reaction.
Synthesis of this compound from Precursor Molecules
While specific literature detailing a dedicated synthesis of this compound is not widely published, a plausible and efficient pathway can be constructed based on established methodologies for creating substituted azetidines and amines. A representative multi-step synthesis can be proposed starting from a commercially available protected azetidinone.
A common strategy for creating 3-aminoazetidines involves the direct displacement of a suitable leaving group, such as a mesylate, from the azetidine ring with an amine nucleophile. For instance, 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) is a frequently used electrophile that reacts with various primary and secondary amines to yield the corresponding 3-aminoazetidine derivatives. chemrxiv.org The benzhydryl protecting group can later be removed via catalytic hydrogenation.
For the target molecule, a hypothetical route could begin with a protected 3-azetidinone. The introduction of the 3-methyl and 3-amino functionalities could be achieved through a variety of methods. Subsequently, the exocyclic primary amine would undergo exhaustive methylation to form the dimethylamino group, and the azetidine ring nitrogen would be methylated.
A potential sequence is outlined below:
Formation of the 3-amino-3-methylazetidine core : Starting with a protected azetidin-3-one, such as 1-Boc-azetidin-3-one, a Strecker-type reaction or a related multicomponent reaction could install both the amine and the methyl group at the C3 position. Alternatively, a Grignard reaction with a methylating agent would yield a tertiary alcohol, which could then be converted to an amine.
N,N-Dimethylation of the Exocyclic Amine : The resulting primary amine at the C3 position can be converted to the tertiary N,N-dimethylamine via reductive amination using formaldehyde (B43269) and a suitable reducing agent like sodium cyanoborohydride or through the Eschweiler-Clarke reaction with formic acid and formaldehyde. researchgate.net
Deprotection and N-Methylation of the Azetidine Ring : The Boc protecting group on the ring nitrogen is removed under acidic conditions. The final methyl group is installed on the azetidine nitrogen, again via reductive amination, to yield the final product, this compound. thieme-connect.comresearchgate.net This last step mirrors procedures used for producing other N-methylated azetidine derivatives. thieme-connect.com
This proposed pathway leverages a series of high-yielding and well-documented reactions to construct the target molecule from accessible starting materials.
Green Chemistry Principles in Azetidine Synthesis
The pharmaceutical industry's drive towards sustainability has put a significant emphasis on incorporating green chemistry principles into synthetic processes. nih.gov This involves designing reactions that are more efficient, generate less waste, and use less hazardous substances. nih.govjk-sci.com
A key tenet of green chemistry is the use of safer solvents and reagents. jk-sci.com Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to chemical waste. In azetidine synthesis, a shift towards more benign alternatives is evident. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Microwave-assisted synthesis in aqueous media has been shown to be an efficient method for producing azetidines, offering advantages like shorter reaction times and simplified work-up procedures. jst.go.jp Other strategies include using supercritical fluids or solvent-free reaction conditions. jocpr.com
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwordpress.com Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate stoichiometric byproducts, like substitutions and eliminations. nih.gov
In the synthesis of this compound, steps like reductive amination can be highly atom-economical. For example, in the final N-methylation step, if performed using formaldehyde and hydrogen gas with a catalyst, the only byproduct is water, leading to a very high atom economy. This contrasts sharply with methods that might use a methylating agent like methyl iodide, which generates a salt byproduct, lowering the atom economy. primescholars.com Minimizing waste is not only environmentally responsible but also economically advantageous, as it reduces the costs associated with waste treatment and disposal. nih.gov
Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions with higher efficiency, selectivity, and lower energy consumption, often while being required in only small amounts. jk-sci.com A variety of catalytic systems have been developed for the synthesis of azetidine scaffolds.
Lanthanide Catalysis : Lanthanide (III) triflates, such as La(OTf)₃, have been shown to be effective Lewis acid catalysts for the intramolecular aminolysis of epoxy amines to form azetidines in high yield. nih.govfrontiersin.org This method is notable for its tolerance of various functional groups. nih.govfrontiersin.org
Palladium Catalysis : Palladium-catalyzed intramolecular amination of unactivated C-H bonds provides a powerful route to azetidines. organic-chemistry.org This approach allows for the direct conversion of C-H bonds into C-N bonds, representing a highly efficient and atom-economical transformation. organic-chemistry.org
Phase-Transfer Catalysis : Enantioselective synthesis of spirocyclic azetidines has been achieved using chiral phase-transfer catalysts. acs.org This method is recognized as a greener and more sustainable approach for creating complex, chiral molecules. acs.org
Photocatalysis : Visible-light-mediated photocatalysis offers a mild and sustainable method for accessing functionalized azetidines through [2+2] cycloadditions or radical-based pathways.
These catalytic methods represent significant progress towards more sustainable and efficient production of azetidine-containing compounds.
Iii. Chemical Transformations and Derivatization Strategies for N,n,3 Trimethylazetidin 3 Amine
Reactivity of the Tertiary Amine Moiety
The exocyclic dimethylamino group is a key functional handle, exhibiting typical tertiary amine reactivity. Its transformations are central to modifying the compound's properties.
The nitrogen atom of the dimethylamino group in N,N,3-trimethylazetidin-3-amine possesses a lone pair of electrons, rendering it nucleophilic. chemguide.co.uk This inherent nucleophilicity allows it to react with electrophiles, most notably alkyl halides, in a process known as alkylation.
The reaction with an alkyl halide (R-X) results in the formation of a quaternary ammonium (B1175870) salt, a transformation known as the Menshutkin reaction. wikipedia.org This reaction proceeds via a standard SN2 mechanism. The reactivity is generally high for primary alkyl halides and decreases with more sterically hindered halides. nih.gov For this compound, this quaternization introduces a permanent positive charge and adds a fourth alkyl substituent to the nitrogen, fundamentally altering its electronic and physical properties.
While tertiary amines are generally less nucleophilic than secondary amines due to increased steric hindrance, they are still sufficiently reactive to undergo alkylation, often cleanly, as over-alkylation is not possible. msu.edumasterorganicchemistry.com The steric environment around the nitrogen in this compound, with two methyl groups and the bulky azetidine (B1206935) ring, will influence the rate of alkylation compared to simpler tertiary amines.
| Reaction Type | Reagent | Product | Conditions |
| Alkylation (Quaternization) | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Typically mild conditions, solvent like CH₃CN or CH₂Cl₂ |
This table illustrates the general alkylation reaction applicable to the tertiary amine moiety.
The tertiary amine in this compound is susceptible to various oxidative transformations. Common outcomes of tertiary amine oxidation include the formation of N-oxides and N-dealkylation. researchgate.net
N-Oxidation: Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) can convert the tertiary amine to the corresponding N-oxide. This transformation adds an oxygen atom to the nitrogen, diminishing its basicity and nucleophilicity while increasing its polarity.
N-Dealkylation: Oxidative removal of one of the N-methyl groups is another significant reaction pathway. nih.gov This process can be achieved using various reagents, including certain chloroformates or via enzymatic methods. For instance, reaction with cyanogen (B1215507) bromide (the von Braun reaction) or a chloroformate reagent can lead to a carbamate (B1207046) intermediate, which upon hydrolysis yields the corresponding secondary amine, 3-methyl-3-(methylamino)azetidine. nih.gov This N-dealkylation is a critical step for amine interconversion, allowing for subsequent re-functionalization. nih.gov
| Transformation | Reagent(s) | Key Intermediate/Product |
| N-Oxidation | H₂O₂, mCPBA | This compound N-oxide |
| N-Dealkylation | 1. Cyanogen Bromide (BrCN) 2. Hydrolysis | 3-Methyl-3-(methylamino)azetidine |
| N-Dealkylation | 1. Chloroformate (e.g., ClCO₂R) 2. Hydrolysis | 3-Methyl-3-(methylamino)azetidine |
This table summarizes key oxidative transformations of the tertiary amine group.
While direct reductive amination is a primary method for synthesizing amines from carbonyl compounds, its application to a pre-existing tertiary amine like this compound involves an "interconversion" strategy. masterorganicchemistry.comorganic-chemistry.org This typically requires a two-step sequence: N-dealkylation followed by re-alkylation.
First, as described in the previous section, one of the methyl groups is removed from the tertiary amine to yield the secondary amine, 3-methyl-3-(methylamino)azetidine. nih.gov This secondary amine can then undergo reductive amination with a new aldehyde or ketone. In this process, the secondary amine first reacts with the carbonyl compound to form an enamine or an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) to form a new tertiary amine. masterorganicchemistry.comorganic-chemistry.org This strategy allows for the systematic variation of one of the N-alkyl groups, providing a powerful tool for generating a library of derivatives.
Functionalization of the Azetidine Ring System
The four-membered azetidine ring is a strained heterocycle, and this ring strain is a driving force for several of its characteristic reactions. researchgate.net
The inherent strain of the azetidine ring makes it susceptible to cleavage under various conditions, particularly with acid catalysis. Protonation of the ring nitrogen (which is part of the parent azetidine structure, not the exocyclic amine in this specific molecule) can facilitate nucleophilic attack, leading to ring-opening. While this compound has a tertiary nitrogen within the ring, its reactivity towards protonation and subsequent ring-opening would be influenced by the substituents.
Acid-mediated decomposition via intramolecular ring-opening is a known pathway for certain N-substituted azetidines, where a pendant nucleophile on the N-substituent attacks one of the ring carbons. In the case of this compound, the molecule itself does not possess an N-substituent with a pendant nucleophile, but intermolecular reactions with external nucleophiles are plausible under forcing conditions.
Substituents on the azetidine ring have a profound effect on its reactivity. researchgate.net In this compound, the key substituents are the methyl and the dimethylamino groups, both located at the C3 position.
Mechanistic Investigations of this compound Reactions
No mechanistic studies concerning the reactions of this compound have been reported. Research in this area would be crucial for understanding its stability, reactivity, and potential applications.
The elucidation of reaction pathways and the characterization of intermediates are fundamental to understanding chemical transformations. For this compound, potential reactions could include ring-opening of the strained azetidine, or reactions involving the tertiary amine. For instance, acid-mediated ring-opening of N-substituted azetidines has been observed, proceeding through nucleophilic attack by a pendant group. nih.gov However, without specific experimental data for this compound, any proposed pathway remains purely speculative.
Kinetic studies provide quantitative insight into reaction rates and mechanisms. While there is research on the kinetics of transformations involving other aminated azetidines, such as electrochemical kinetic analysis of azetidine formation, no kinetic data has been published for reactions involving this compound. Such studies would be invaluable for optimizing reaction conditions and understanding the factors that govern its reactivity.
Iv. Advanced Spectroscopic and Structural Characterization of N,n,3 Trimethylazetidin 3 Amine
Spectroscopic Methodologies for Molecular Structure Elucidation
Spectroscopy involves the interaction of electromagnetic radiation with matter, providing a wealth of information about molecular structure and dynamics. lu.se For a molecule like N,N,3-trimethylazetidin-3-amine, a combination of techniques is employed to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined. ox.ac.uk
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the three types of methyl protons and the protons on the azetidine (B1206935) ring. The six protons of the two equivalent N-methyl groups would likely appear as a single sharp singlet. The C3-methyl protons would also produce a singlet at a slightly different chemical shift. The four protons on the azetidine ring (at C2 and C4) are chemically equivalent due to molecular symmetry and would be expected to produce a single singlet.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info Four distinct signals would be predicted: one for the two equivalent N-methyl carbons, one for the C3-methyl carbon, one for the quaternary carbon at position 3 (C3), and one for the two equivalent methylene (B1212753) carbons of the ring (C2 and C4).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.
| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| N(CH₃)₂ | ~2.2 - 2.5 | ~40 - 45 | Singlet, integration 6H. Deshielded by the nitrogen atom. |
| C3-CH₃ | ~1.0 - 1.5 | ~20 - 30 | Singlet, integration 3H. |
| C2-H₂, C4-H₂ | ~2.5 - 3.0 | ~55 - 65 | Singlet, integration 4H. Protons on the azetidine ring adjacent to nitrogen. |
| C3 (quaternary) | N/A | ~45 - 55 | Quaternary carbon, no attached protons. |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The resulting spectra provide a unique "fingerprint" based on the functional groups present.
As a tertiary amine, this compound has no N-H bonds, meaning its IR and Raman spectra will be devoid of the characteristic N-H stretching vibrations typically seen for primary and secondary amines. spectroscopyonline.com The spectra will instead be dominated by vibrations from the alkyl groups and the azetidine ring. Key expected vibrational modes include:
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region from the methyl and methylene groups.
C-H Bending: Vibrations in the 1350-1470 cm⁻¹ region.
C-N Stretching: These vibrations, expected in the 1000-1250 cm⁻¹ range, are characteristic of amines and can provide structural information.
Azetidine Ring Vibrations: The ring structure will have specific breathing and deformation modes, contributing to the fingerprint region of the spectrum.
While IR spectroscopy measures the absorption of light due to changes in the dipole moment, Raman spectroscopy measures scattered light resulting from changes in polarizability. edinst.com Therefore, symmetric vibrations that are weak in the IR spectrum may produce strong signals in the Raman spectrum, providing complementary information.
Table 2: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong | Medium-Strong |
| C-H Bend (CH₃, CH₂) | 1350 - 1470 | Medium | Medium |
| C-N Stretch | 1000 - 1250 | Medium-Strong | Weak-Medium |
| Azetidine Ring Puckering | < 1000 | Variable | Variable |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. miamioh.edu
For this compound (C₇H₁₆N₂), the molecular weight is 128.22 g/mol . In accordance with the nitrogen rule, a molecule containing an even number of nitrogen atoms will have an even nominal molecular mass, so the molecular ion peak [M]⁺• would be expected at m/z 128.
The fragmentation pattern is dominated by cleavages that lead to the formation of stable ions. In aliphatic amines, the most common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process results in a resonance-stabilized iminium cation, which is often the most intense peak in the spectrum (the base peak).
For this compound, α-cleavage could occur at the C2-C3 or C3-C4 bond of the azetidine ring, leading to ring opening and the formation of a stable fragment. Another likely fragmentation is the loss of a methyl group from the dimethylamino group.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 128 | [C₇H₁₆N₂]⁺• | Molecular Ion (M⁺•) |
| 113 | [C₆H₁₃N₂]⁺ | Loss of a methyl radical (•CH₃) |
| 85 | [C₅H₁₃N]⁺ | α-cleavage (ring opening) and loss of •CH₂N |
| 71 | [C₄H₉N]⁺ | α-cleavage (ring opening) and loss of •C₂H₄N |
| 58 | [C₃H₈N]⁺ | Cleavage yielding the [CH₂=N(CH₃)₂]⁺ ion. Likely a prominent peak. docbrown.info |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. cern.chsinica.edu.tw By irradiating a sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.
An XPS analysis of this compound would confirm the presence of carbon and nitrogen. High-resolution scans of the C 1s and N 1s regions would provide more detailed information.
N 1s Spectrum: Two distinct nitrogen environments exist: the tertiary amine nitrogen of the dimethylamino group and the tertiary amine nitrogen within the azetidine ring. This would be expected to result in two closely spaced peaks or a broadened peak in the N 1s spectrum, typically in the 399-402 eV range for neutral amine groups. aps.orgnih.gov
C 1s Spectrum: Multiple carbon environments are present: the N-methyl carbons, the C3-methyl carbon, the ring methylene carbons (C2, C4), and the quaternary C3 carbon. This would lead to a complex, broadened C 1s signal that could be deconvoluted into its constituent components. Carbons bonded to nitrogen will appear at a higher binding energy than simple alkyl carbons due to the electron-withdrawing effect of nitrogen.
Table 4: Predicted XPS Binding Energies for this compound
| Core Level | Atomic Environment | Predicted Binding Energy (eV) |
| N 1s | Azetidine N, Dimethylamino N | ~399.0 - 402.0 |
| C 1s | C-N (ring and methyl) | ~286.0 - 287.0 |
| C 1s | C-C (quaternary and methyl) | ~284.8 - 285.5 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. doi.org
The parent molecule, this compound, is a diamagnetic, closed-shell species and therefore would not produce an EPR signal (it is "EPR-silent"). However, EPR spectroscopy could be a valuable tool for studying radical cations of the molecule, which could be generated through chemical or electrochemical oxidation. aps.org
If a radical cation ([C₇H₁₆N₂]⁺•) were formed, its EPR spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule. The spectrum would exhibit hyperfine coupling, which is the interaction of the unpaired electron with magnetic nuclei, primarily ¹⁴N (nuclear spin I=1) and ¹H (I=1/2). Analysis of the resulting splitting pattern would allow for the identification of the atoms to which the unpaired electron is most strongly coupled, offering deep insight into the electronic structure of the radical species.
Diffraction Techniques for Solid-State Structural Characterization
While spectroscopic methods reveal molecular connectivity, diffraction techniques can determine the precise three-dimensional arrangement of atoms in space, including bond lengths, bond angles, and torsional angles, for crystalline materials. nih.gov
If this compound can be prepared as a single crystal of sufficient quality, single-crystal X-ray diffraction (SCXRD) is the definitive method for determining its solid-state structure. americanpharmaceuticalreview.com This analysis would reveal:
The exact conformation of the four-membered azetidine ring (whether it is planar or puckered).
The orientation of the C3-methyl and N,N-dimethylamino substituents relative to the ring.
Precise measurements of all bond lengths (C-C, C-N) and bond angles.
Information on intermolecular interactions, such as van der Waals forces, that dictate how the molecules pack together in the crystal lattice.
In cases where single crystals cannot be grown, powder X-ray diffraction (PXRD) can be used to analyze a polycrystalline sample. nih.gov While providing less detail than SCXRD, PXRD can confirm the crystalline nature of a sample, identify different polymorphic forms, and, in some cases, allow for structure determination. americanpharmaceuticalreview.com
Table 5: Structural Parameters Obtainable from X-ray Diffraction
| Structural Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |
| Space Group | The symmetry operations that define the crystal structure. |
| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |
| Bond Lengths | The distances between bonded atoms (e.g., C-N, C-C, C-H). |
| Bond Angles | The angles formed by three connected atoms (e.g., C-N-C, H-C-H). |
| Torsional Angles | The dihedral angles describing the conformation of the molecule. |
| Crystal Packing | The arrangement of molecules relative to one another in the solid state. |
X-ray Diffraction (XRD) for Crystalline Materials
Research Findings: Studies on various functionalized azetidine derivatives have successfully employed XRD to confirm their molecular structures and stereochemistry. For instance, the crystal structures of several palladium(II) and platinum(II) complexes of 2,4-cis-amino azetidines have been determined, revealing details about their coordination geometry and the conformation of the azetidine ring. nih.govresearchgate.net In one study, the absolute stereochemistry of a 2,4-cis-disubstituted amino azetidine derivative was unequivocally determined by analyzing the Flack parameter from single-crystal XRD data. nih.gov
Similarly, the structures of complex azetidines, such as 1,3,3-trinitroazetidine (B1241384) and various "angular" spirocyclic azetidines, have been confirmed using XRD, providing crucial insights into their molecular architecture. researchgate.netacs.org These studies demonstrate the power of XRD to resolve complex structural questions for molecules containing the azetidine motif.
Illustrative Crystal Data for Azetidine Derivatives: The following table presents representative crystallographic data obtained from XRD analysis of different azetidine-containing compounds, illustrating the typical parameters determined by this technique.
| Compound/Derivative | Crystal System | Space Group | Unit Cell Parameters | Reference |
| (S)-4-oxo-2-azetidinecarboxylic acid | Orthorhombic | P2₁2₁2₁ | a = 5.23 Å, b = 8.33 Å, c = 11.53 Å | iucr.org |
| 3-azetidinecarboxylic acid | Monoclinic | P2₁/c | a = 6.94 Å, b = 7.99 Å, c = 8.16 Å, β = 107.9° | iucr.org |
| A 2,4-cis-azetidine-Palladium(II) Complex | Monoclinic | P2₁/c | a = 11.01 Å, b = 15.34 Å, c = 12.11 Å, β = 111.9° | nih.govresearchgate.net |
| 1,3,3-trinitroazetidine | Monoclinic | P2₁/n | a = 6.08 Å, b = 11.39 Å, c = 9.94 Å, β = 98.4° | acs.org |
Neutron Scattering for Nuclear and Magnetic Structures
Neutron scattering is a powerful technique for probing the structure and dynamics of materials. Unlike X-rays, which scatter from electrons, neutrons interact with atomic nuclei. This property makes neutron scattering particularly sensitive to the positions of light elements, especially hydrogen, which are often difficult to locate accurately with XRD. Given the 14 hydrogen atoms in this compound, neutron diffraction would be exceptionally valuable for determining the precise locations and orientations of the methyl and amine protons.
Furthermore, inelastic and quasi-elastic neutron scattering (QENS) can provide detailed information about molecular motions, such as rotations of methyl groups, ring puckering dynamics of the azetidine core, and diffusive motions in the solid state or in solution. nih.govacs.org
Research Findings: While direct neutron scattering studies on this compound are not documented, research on other amine-containing systems highlights the potential of this technique. For example, QENS has been used to study the mobility and distribution of aminopolymers confined in porous silica. nih.govacs.orgnih.govresearchgate.net These studies demonstrate that neutron scattering can quantify the dynamics of amine groups and their interaction with surrounding structures, providing insights into diffusion coefficients and the nature of molecular motions. nih.govacs.org For this compound, such studies could reveal the rotational dynamics of its trimethyl groups and the vibrational modes of the azetidine ring.
Microscopic and Surface Analysis Techniques
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. In the context of a crystalline compound like this compound, SEM would be used to characterize the habit (shape), size, and size distribution of its crystals. This information is critical in materials science and pharmaceutical development, as properties like flowability and dissolution rate are dependent on particle morphology.
Research Findings: SEM is routinely used to assess the outcomes of crystallization processes. For example, studies on various organic compounds, such as D,L-histidine, have shown how different crystallization conditions can lead to vastly different crystal morphologies, from well-defined prisms to needle-like structures, as visualized by SEM. researchgate.net In another example, the morphology of tungsten nitride nanomaterials was shown by SEM to be controllable between nanocrystalline aggregates and nanosheets based on synthesis conditions. nih.gov For this compound, SEM analysis would provide a direct visual confirmation of the crystalline nature of a sample and offer qualitative and quantitative data on particle characteristics.
Illustrative Morphological Data from SEM:
| Material | Observed Morphology | Typical Size | Key Findings | Reference |
| D,L-histidine | Colorless prisms | ~10 µm | Additives can transform morphology to needle-like shapes with high aspect ratios. | researchgate.net |
| Isoniazid/Fumaric Acid Co-crystal | Block-shaped and needle-shaped | Not specified | Mechanical force during crystallization can induce a curved morphology in the needle-like polymorph. | espublisher.com |
| Tungsten Nitride | Nanocrystalline aggregates or Nanosheets | Aggregates: ~2.4 nm crystallites; Nanosheets: up to 500 nm lateral | Surfactant concentration controls the final morphology of the nanomaterial. | nih.gov |
Synchrotron Radiation Applications in Characterization
Synchrotron radiation provides extremely intense and highly collimated beams of electromagnetic radiation, from infrared to hard X-rays, offering significant advantages over laboratory-based instruments. tu-chemnitz.de The high brilliance of synchrotron sources enables a range of advanced characterization experiments with high resolution and sensitivity.
Research Findings: For structural analysis, the high flux of synchrotron X-rays is particularly beneficial for studying very small crystals or powdered samples that give weak diffraction with conventional sources. The crystal structures of (S)-4-oxo-2-azetidinecarboxylic acid and 3-azetidinecarboxylic acid were successfully solved from high-resolution powder diffraction data collected at a synchrotron facility, a task that would be challenging with standard lab equipment. iucr.org
Beyond diffraction, synchrotron-based techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) can be used to probe the electronic structure and orientation of molecules, especially in thin films or on surfaces. tu-chemnitz.de For a compound like this compound, synchrotron-based methods could enable time-resolved studies of structural changes or be used to characterize its interaction with surfaces, providing insights not achievable with conventional techniques. researchgate.net
Vi. Advanced Applications of N,n,3 Trimethylazetidin 3 Amine in Chemical Science
N,N,3-trimethylazetidin-3-amine as a Building Block in Complex Chemical Syntheses
This compound serves as a versatile building block in the construction of more complex molecular architectures, particularly in the pharmaceutical industry. The inherent ring strain of the azetidine (B1206935) core provides a driving force for various chemical transformations, while the substituents offer sites for further functionalization.
The compound's robust azetidine ring structure contributes to its stability and unique reactivity. processpointchem.com It is primarily utilized in advanced chemical research and development as a key intermediate in the synthesis of pharmaceutical agents and other intricate organic molecules. processpointchem.com The presence of three methyl groups enhances its hydrophobic character and influences its interaction in chemical reactions. processpointchem.com Its distinct structure permits selective modifications, rendering it a valuable component in the design and development of new chemical entities. processpointchem.com
Azetidines, in general, are crucial structural motifs in a variety of natural products and synthetic compounds with important physiological activities. researchgate.net The synthesis of molecules containing the 3-aminoazetidine subunit is of particular interest for the development of novel therapeutics. For instance, the 3-aminoazetidine moiety has been incorporated into small macrocyclic peptides to enhance their synthesis and stability. nih.gov The introduction of this subunit can greatly improve the cyclization efficiency of peptides and increase their resistance to proteases. nih.gov
While specific, publicly documented examples detailing the extensive use of this compound in the synthesis of named complex molecules are not widespread in readily available literature, its classification as a key pharmaceutical intermediary underscores its importance in proprietary drug discovery and development pipelines. processpointchem.com
Table 1: Applications of this compound as a Building Block
| Application Area | Description |
|---|---|
| Pharmaceutical Intermediary | Serves as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). processpointchem.com |
| Complex Organic Synthesis | Utilized in multi-step syntheses to introduce the azetidine motif into larger, more complex molecules. processpointchem.com |
| Drug Development | Employed in the design and synthesis of new chemical entities with potential therapeutic applications. processpointchem.com |
Role of Azetidine Derivatives in Catalysis Research
While specific catalytic applications of this compound are not extensively documented in the literature, the broader class of azetidine derivatives has emerged as a significant area of research in catalysis, particularly in the field of asymmetric synthesis. Chiral azetidines have been successfully employed as ligands for metal catalysts and as organocatalysts themselves. researchgate.netbirmingham.ac.uk
The rigid, four-membered ring of azetidines provides a well-defined stereochemical environment that can be exploited to control the enantioselectivity of chemical reactions. birmingham.ac.uk Chiral azetidine-derived ligands have been utilized in a variety of asymmetric transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.netbirmingham.ac.uk
For example, N-substituted-azetidinyl alcohols have been shown to be effective chiral catalysts for the addition of diethylzinc to both aromatic and aliphatic aldehydes, yielding products with high levels of enantioselectivity. researchgate.net Furthermore, vicinal diamines based on azetidine cores have been synthesized and their catalytic activities as ligands in Suzuki-Miyaura coupling reactions have been investigated. researchgate.net
The development of azetidine-based organocatalysts is another active area of research. These small, organic molecules can catalyze reactions with high efficiency and stereoselectivity, offering a more environmentally benign alternative to metal-based catalysts. researchgate.net Although direct catalytic applications of this compound have not been reported, its structural features suggest potential for its derivatives to be explored in this context.
Table 2: Examples of Azetidine Derivatives in Asymmetric Catalysis
| Catalyst Type | Reaction | Role of Azetidine |
|---|---|---|
| Chiral Azetidinyl Alcohol | Diethylzinc addition to aldehydes | Provides a chiral environment to control stereochemistry. researchgate.net |
| Azetidine-based Diamine Ligand | Suzuki-Miyaura coupling | Coordinates with a metal center to influence catalytic activity and selectivity. researchgate.net |
Polymer Chemistry Applications of Azetidine Monomers
The strained four-membered ring of azetidines makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyamines. This section explores the potential applications of azetidine monomers, including derivatives like this compound, in polymer chemistry.
Azetidine and its N-alkyl derivatives can undergo cationic ring-opening polymerization (CROP) to produce poly(trimethylenimine)s. This process is typically initiated by cationic species such as protonic acids or alkylating agents. The polymerization of N-alkylazetidines, such as this compound, would be expected to proceed via a similar mechanism, where the nitrogen atom of the azetidine ring is attacked by a cationic initiator, leading to the formation of a reactive azetidinium ion. This ion then propagates by attacking another monomer molecule, leading to chain growth.
The rate and controllability of the polymerization can be influenced by factors such as the nature of the initiator, the solvent, and the substituents on the azetidine ring. In some cases, the cationic polymerization of N-substituted azetidines can proceed in a "living" manner, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.
Poly(β-amides) are a class of polymers that are structurally related to polyamides (nylons) and can be synthesized through the ring-opening polymerization of β-lactams (azetidin-2-ones). While this compound is not a β-lactam and therefore not a direct precursor to poly(β-amides) via this route, the broader field of polyamide synthesis from cyclic monomers is relevant.
The synthesis of functional polyamides often involves the polycondensation of diamines and dicarboxylic acids. In this context, derivatives of this compound, if appropriately functionalized to act as either a diamine or a dicarboxylic acid monomer, could potentially be incorporated into polyamide structures.
Exploration of Supramolecular Interactions Involving Azetidine Motifs
The nitrogen atom in the azetidine ring of this compound can participate in non-covalent interactions, particularly hydrogen bonding, which are fundamental to supramolecular chemistry. The ability of azetidine motifs to form hydrogen bonds can influence the conformation of molecules and drive the self-assembly of larger, ordered structures.
A notable example of supramolecular interactions involving an azetidine ring is found in the study of oligomers of 3-amino-1-methylazetidine-3-carboxylic acid. In these molecules, the azetidine nitrogen can act as a hydrogen bond acceptor, forming intramolecular hydrogen bonds with backbone amide N-H groups. These interactions can stabilize specific conformations, such as extended or folded shapes, depending on the oligomer length and the surrounding environment.
While the tertiary amine in this compound cannot act as a hydrogen bond donor, the lone pair of electrons on the nitrogen atom can readily accept a proton from a hydrogen bond donor. This property could be exploited in the design of supramolecular assemblies, where this compound or its derivatives could act as guest molecules within a host structure or as components of a co-crystal. The formation of these supramolecular structures is driven by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-aminoazetidine |
| N-substituted-azetidinyl alcohol |
| L-azetidine carboxylic acid |
| Azetidin-2-one (β-lactam) |
Vii. Future Perspectives and Emerging Research Avenues for N,n,3 Trimethylazetidin 3 Amine
Novel Synthetic Routes and Stereoselective Approaches
The construction of the 3-amino-3-methylazetidine core, particularly with a quaternary stereocenter if chirality is introduced, remains a significant synthetic hurdle. Current research into azetidine (B1206935) synthesis provides a roadmap for developing novel routes to N,N,3-trimethylazetidin-3-amine and its analogues.
One promising avenue involves the adaptation of methods used for other substituted azetidines. For instance, strategies employing chiral auxiliaries, such as tert-butanesulfinamides, have proven effective for the scalable and stereoselective synthesis of C2-substituted azetidines from 1,3-bis-electrophiles. acs.orgacs.orgnih.gov Adapting this approach to create a C3-quaternary center would be a significant advancement. Another powerful technique is the direct catalytic enantioselective difunctionalization of achiral precursors like azetines. nih.gov A copper-catalyzed asymmetric boryl allylation of azetines has been demonstrated for creating 2,3-disubstituted azetidines, a method that could potentially be modified for 3,3-disubstitution. nih.gov
Furthermore, photoredox catalysis offers a modern tool for stereoselective synthesis, as shown in the C-radical addition to chiral glyoxylate-derived imines to produce unnatural α-amino acids. nih.gov Exploring decarboxylative radical additions to imine precursors derived from 3-methylazetidinone could provide a novel entry to the target scaffold.
Table 1: Potential Novel Synthetic Strategies for this compound
| Synthetic Strategy | Key Features | Potential Application for Target Compound | Reference |
|---|---|---|---|
| Chiral Auxiliary-Based Synthesis | Uses inexpensive and readily available chiral tert-butanesulfinamides for stereocontrol. | Adaptation could enable enantioselective synthesis of chiral analogues of this compound. | acs.orgnih.gov |
| Catalytic Asymmetric Difunctionalization | Directly installs two functional groups across the C=C bond of an azetine with high enantioselectivity. | Modification of existing copper-catalyzed methods could potentially build the C3-quaternary center. | nih.gov |
| Radical Strain-Release (RSR) Photocatalysis | Utilizes highly strained azabicyclo[1.1.0]butanes (ABBs) as precursors to access densely functionalized azetidines under mild, visible-light conditions. | Could provide a convergent route to the core azetidine ring with the desired substitution pattern. | chemrxiv.org |
| Ring Transformation of Aziridines | Involves the thermal isomerization of 2-(bromomethyl)aziridine-2-carboxylates into 3-bromoazetidine-3-carboxylates, creating a C3-quaternary center. | A powerful method for constructing the key 3-substituted-3-methylazetidine framework, which can be further elaborated. | researchgate.net |
Advanced Functionalization Strategies for Complex Architectures
This compound possesses two key sites for further elaboration: the ring nitrogen (a secondary amine) and the exocyclic tertiary amine. Advanced functionalization at these sites is crucial for incorporating this building block into more complex molecular architectures for drug discovery.
Future research will likely focus on selective N-functionalization of the azetidine ring. Established methods such as N-arylation via nucleophilic aromatic substitution or reductive amination could be applied to introduce a wide array of substituents. acs.orgacs.org More advanced strategies could involve late-stage C-H activation of the N-methyl groups or the azetidine ring itself, although this remains a significant challenge due to the multiple potential reaction sites.
Another emerging area is the use of azetidines in strain-release reactions. While typically applied to precursors like 1-azabicyclo[1.1.0]butanes (ABBs) to synthesize azetidines, the inherent ring strain of the final product can also be harnessed. chemrxiv.org Designing reactions where the this compound core is part of a larger, more complex strained system could open pathways to novel molecular scaffolds.
Table 2: Prospective Functionalization Reactions
| Reaction Type | Target Site | Description | Potential Outcome | Reference |
|---|---|---|---|---|
| Reductive Amination | Azetidine Ring Nitrogen | Reaction with aldehydes or ketones in the presence of a reducing agent to form a new N-C bond. | Introduction of diverse alkyl and benzyl (B1604629) groups. | acs.org |
| Nucleophilic Aromatic Substitution (SNAr) | Azetidine Ring Nitrogen | Displacement of a leaving group on an electron-deficient aromatic ring. | Synthesis of N-aryl azetidine derivatives. | acs.org |
| Suzuki–Miyaura Cross-Coupling | Azetidine Ring (if pre-functionalized) | Palladium-catalyzed cross-coupling of a halide or triflate with a boronic acid. | Enables diversification with various aryl or vinyl groups, requiring prior halogenation of the azetidine. | mdpi.com |
| Photochemical Thiol-Ene Reaction | Azetine Precursors | Radical addition of thiols to the double bond of a 2-azetine precursor under photochemical conditions. | A method to introduce thioether functionality prior to final reduction to the azetidine. | polimi.it |
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational chemistry and experimental synthesis is becoming indispensable for modern chemical research. For a molecule like this compound, this integration can accelerate the discovery of new derivatives and optimize synthetic routes.
Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to investigate reaction mechanisms, predict the feasibility of novel synthetic pathways, and rationalize observed stereoselectivities. chemrxiv.orgbohrium.com For example, DFT calculations could model the transition states for the formation of the C3-quaternary center, guiding the choice of reagents and reaction conditions.
For designing new bioactive molecules based on this scaffold, Quantitative Structure-Activity Relationship (QSAR) studies can be used. researchgate.net By generating a library of virtual derivatives and calculating their molecular descriptors, QSAR models can predict their potential biological activity, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net Furthermore, molecular docking and dynamics simulations can provide insights into how these molecules interact with biological targets like enzymes or receptors. physchemres.org
Table 3: Computational Methods for Rational Design
| Methodology | Application | Specific Goal for this compound | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Investigation | Optimize synthetic routes by calculating transition state energies and predicting reaction outcomes. | chemrxiv.org |
| Quantitative Structure-Activity Relationship (QSAR) | Drug Design | Design novel derivatives with enhanced biological activity by correlating structural features with function. | researchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Solvation and Reactivity Studies | Understand the molecule's behavior and excited-state properties in a biological environment (e.g., in aqueous solution). | bohrium.com |
| Molecular Docking | Binding Pose Prediction | Predict how derivatives might bind to a specific protein target, guiding the design of new inhibitors or agonists. | physchemres.org |
Sustainable and Scalable Production of Azetidine Derivatives
As azetidine-containing compounds become more prevalent in pharmaceuticals, the need for sustainable and scalable manufacturing processes grows. Future research will undoubtedly focus on developing "green" chemistry approaches for the production of this compound and related structures.
A key strategy is the development of continuous flow processes. polimi.itresearchgate.net Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the ability to scale up production simply by running the system for longer. The hydrogenation of 2-azetines to azetidines has been successfully demonstrated in a continuous flow setup using environmentally responsible solvents. researchgate.net Similarly, photochemical additions to azetines have been shown to be extremely fast and scalable using flow technology. polimi.it
Another aspect of sustainable production is atom economy—designing reactions where most of the atoms from the reactants are incorporated into the final product. Catalytic methods, such as the radical strain-release photocatalysis which can operate at very low catalyst loadings (e.g., 0.25 mol%), are highly advantageous in this regard. chemrxiv.org The use of inexpensive, abundant starting materials and minimizing purification steps are also crucial considerations for making the synthesis of complex azetidines like this compound economically viable and environmentally friendly. acs.orgnih.gov
Q & A
Q. What are the common synthetic routes for N,N,3-trimethylazetidin-3-amine, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via alkylation of azetidine precursors. For example, copper-catalyzed coupling reactions (e.g., using CuBr) under inert atmospheres (e.g., nitrogen) are effective for introducing methyl groups to nitrogen atoms. Cyclopropanamine derivatives (as in ) can serve as intermediates, with cesium carbonate as a base to deprotonate reactive sites .
- Optimization : Key parameters include temperature (35–50°C), solvent choice (polar aprotic solvents like DMSO), and catalyst loading (e.g., 5–10 mol% CuBr). Purification via gradient chromatography (e.g., ethyl acetate/hexane) improves yield. Monitor reaction progress using TLC or LC-MS to terminate reactions at peak conversion .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm methyl groups on the azetidine ring (δ ~2.1–2.5 ppm for N-methyl and δ ~1.5–1.8 ppm for C3-methyl). Compare with computed chemical shifts using DFT calculations to validate assignments .
- HRMS : Use high-resolution mass spectrometry (ESI+) to confirm molecular weight (e.g., [M+H]+ at m/z 129.15). Cross-check with isotopic patterns to rule out impurities .
- IR Spectroscopy : Identify N–H stretches (if present) and C–N vibrations (~1100–1250 cm⁻¹) to verify tertiary amine formation .
Q. How can researchers determine the solubility and partitioning behavior of this compound in aqueous and organic phases?
Methodological Answer:
- Solubility Testing : Use shake-flask methods with HPLC quantification. Prepare saturated solutions in solvents (e.g., water, methanol, DCM) at 25°C, filter, and analyze concentrations via UV-Vis or LC-MS. Compare with theoretical predictions using Hansen solubility parameters .
- LogP Measurement : Perform octanol-water partitioning experiments. Shake equal volumes of octanol and aqueous buffer (pH 7.4) with the compound, centrifuge, and quantify phases via GC or NMR. Adjust pH to assess ionization effects .
Advanced Research Questions
Q. How can reaction optimization frameworks (e.g., Design of Experiments) be applied to improve the enantiomeric purity of this compound derivatives?
Methodological Answer:
- DoE Approach : Use factorial designs to test variables (e.g., temperature, catalyst type, solvent polarity). For asymmetric synthesis, screen chiral ligands (e.g., BINAP) with Pd or Cu catalysts. Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism .
- Machine Learning : Train models on historical reaction data (e.g., yields, ee) to predict optimal conditions. LabMate.AI -like platforms () can automate parameter tuning and identify nonlinear interactions between variables .
Q. What strategies resolve discrepancies in reported solubility data for this compound across different solvent systems?
Methodological Answer:
- Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, 1 atm) using solvents of documented purity. Validate instrumentation (e.g., calibrate HPLC) and ensure equilibrium is reached (e.g., 24-hour agitation) .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers. Compare with ab initio solubility predictions (e.g., COSMO-RS) to assess systematic errors in measurement protocols .
Q. How can researchers evaluate the compound’s stability under physiological pH and temperature conditions for pharmacological studies?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 1–4 weeks. Monitor degradation via LC-MS and identify byproducts (e.g., oxidation products) using HRMS. Use Arrhenius plots to extrapolate shelf-life .
- Oxidative Stress Assays : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic breakdown. Quantify parent compound loss and correlate with radical scavenging activity (e.g., DPPH assay) .
Q. What experimental approaches are used to analyze the compound’s interactions with neurological targets (e.g., receptors, enzymes)?
Methodological Answer:
- Binding Assays : Perform radioligand displacement studies (e.g., using ³H-labeled antagonists) on purified receptors (e.g., NMDA or GABAₐ). Calculate IC₅₀ values and compare with known agonists/antagonists .
- Molecular Dynamics Simulations : Dock the compound into receptor crystal structures (e.g., PDB entries) to predict binding modes. Validate with mutagenesis studies (e.g., alanine scanning) to identify critical residues .
Methodological Notes
- Data Contradiction Analysis : When conflicting data arise (e.g., solubility vs. theoretical predictions), systematically isolate variables (e.g., solvent purity, equilibration time) and use control compounds with known properties for calibration .
- Advanced Purification : For scale-up, consider continuous-flow chromatography or crystallization under controlled cooling rates to enhance purity and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
